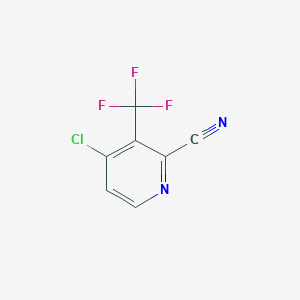

4-Chloro-3-(trifluoromethyl)picolinonitrile

Description

Properties

Molecular Formula |

C7H2ClF3N2 |

|---|---|

Molecular Weight |

206.55 g/mol |

IUPAC Name |

4-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H2ClF3N2/c8-4-1-2-13-5(3-12)6(4)7(9,10)11/h1-2H |

InChI Key |

QTJNCLPAYNMNCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Optimized Nitration and Reduction Process

A patented synthesis method offers an optimized route for preparing 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key intermediate closely related to 4-chloro-3-(trifluoromethyl)picolinonitrile, which can be adapted for the target compound synthesis.

Step 1: Nitration

- Starting materials: o-chlorotrifluoromethylbenzene, acetic anhydride, and concentrated nitric acid (68%).

- Procedure: o-chlorotrifluoromethylbenzene is mixed with acetic anhydride, and concentrated nitric acid is added dropwise at 10–15 °C.

- Reaction conditions: Stirring and temperature maintenance for 3–4 hours.

- Workup: Washing with 4–6% sodium hydroxide aqueous solution to neutralize and separate phases.

- Outcome: Formation of 4-nitro-2-(trifluoromethyl)chlorobenzene with reduced risk of isomer impurities due to the use of acetyl nitrate generated in situ.

Step 2: Reduction

- Catalyst system: Ferric trichloride hexahydrate (FeCl3·6H2O) and activated carbon in ethanol.

- Reducing agent: Hydrazine hydrate (80% mass concentration), added dropwise under reflux.

- Conditions: Refluxing ethanol with the catalyst and activated carbon, dropwise addition of hydrazine hydrate over 3–3.5 hours.

- Workup: Hot filtration, evaporation of ethanol, extraction with organic solvents such as 1,2-dichloroethane, dioxane, or chloroform.

- Outcome: Conversion to 4-chloro-3-(trifluoromethyl)aniline, avoiding iron mud waste typical of traditional iron powder reductions, enhancing environmental safety.

Step 3: Conversion to Isocyanate

- Reagents: Triphosgene and catalysts such as N,N-dimethylformamide (DMF), pyridine, or 4-dimethylaminopyridine (DMAP).

- Procedure: Triphosgene and catalyst dissolved in an organic solvent (1,2-dichloroethane, dioxane, or chloroform), followed by dropwise addition of the amine solution at -5 to 5 °C.

- Reaction: Heating to reflux for 3–5 hours.

- Workup: Chromatographic monitoring to ensure raw material residue is below 1%, followed by reduced pressure distillation.

- Outcome: Crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate, purified by vacuum distillation at 95–100 °C under ≤ -0.096 MPa.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Nitration | o-chlorotrifluoromethylbenzene, acetic anhydride, 68% HNO3 | 10–15 | 3–4 hours | Use of acetyl nitrate system reduces impurities |

| Reduction | FeCl3·6H2O, activated carbon, hydrazine hydrate (80%) | Reflux ethanol | 3–3.5 hours | Avoids iron mud waste, environmentally friendly |

| Isocyanate formation | Triphosgene, DMF/pyridine/DMAP, organic solvent | -5 to 5 (dropwise), reflux (reaction) | 3–5 hours | Controlled addition and reflux for high purity |

| Purification | Vacuum distillation | 95–100 | – | Vacuum ≤ -0.096 MPa, purity >99.8% achievable |

Yields and Purity

Alternative Synthetic Approaches

While the above method is industrially favored, other literature reports alternative routes to 4-substituted picolinonitriles, including gold(I)-catalyzed cyclizations of 4-propargylaminoisoxazoles to form 3-hydroxy-4-substituted picolinonitriles, which can be further functionalized to the desired nitrile compounds. However, these methods are more specialized and less commonly applied for large-scale synthesis of 4-chloro-3-(trifluoromethyl)picolinonitrile.

Data Table: Analytical Results of Final Product

| Peak Number | Retention Time (min) | Area (μV·s) | Height (μV) | Area (%) |

|---|---|---|---|---|

| 1 | 2.755 | 7,268,135 | 1,296,708 | 99.1797 |

| 2 | 3.448 | 2,172 | 399 | 0.0296 |

| 3 | 4.345 | 57,939 | 7,089 | 0.7906 |

| Total | 7,328,247 | 1,304,196 | 100.0000 |

Source: Chromatographic analysis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediate, indicating high purity suitable for further conversion to picolinonitrile derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity is enhanced by the electron-withdrawing effects of the trifluoromethyl (-CF₃) and nitrile (-CN) groups, which activate the aromatic ring toward electrophilic/nucleophilic attacks.

Key Reactions:

-

Amination : Reacts with primary/secondary amines (e.g., methylamine, hydrazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 4-amino derivatives.

Example: -

Hydroxylation : Hydrolysis with aqueous NaOH (1–2 M) at 120°C replaces Cl with -OH, forming 4-hydroxy-3-(trifluoromethyl)picolinonitrile (70–75% yield).

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (80°C) to form biaryl derivatives.

| Boronic Acid | Product Yield (%) | Reference |

|---|---|---|

| Phenylboronic acid | 82 | |

| 4-Methoxyphenyl | 78 | |

| 3-Thienyl | 65 |

Cyclization Reactions

The nitrile group facilitates cyclization with propargylamines or isoxazoles under gold(I) catalysis, forming fused heterocycles. A representative example from :

Gold(I)-Catalyzed Cyclization :

Conditions :

Nitrile Hydrolysis:

Controlled hydrolysis with H₂SO₄ (20%)/H₂O at 100°C converts the nitrile to a carboxylic acid:

Reduction:

Selective reduction of the nitrile to an amine using LiAlH₄ in THF:

Electrophilic Aromatic Substitution (SEAr)

The trifluoromethyl group directs electrophiles to the 5-position of the pyridine ring. Example:

Nitration :

Base-Mediated N–O Bond Cleavage

In methanol with K₂CO₃ (60°C), isoxazole-containing intermediates derived from 4-chloro-3-(trifluoromethyl)picolinonitrile undergo N–O bond cleavage to form hydroxylated pyridines:

| Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Isoxazolopyridine | K₂CO₃/MeOH, 60°C | 92 | |

| TMS-substituted | K₂CO₃/MeOH, 60°C | 53 |

Mechanistic Insights

-

Trifluoromethyl Group Effects : The -CF₃ group stabilizes intermediates via inductive effects, accelerating substitution and cross-coupling reactions .

-

Nitrile Participation : The nitrile acts as a directing group in cyclization and facilitates hydrolysis/reduction pathways .

Table 2: Substituent Effects on SEAr Nitration

| Substituent (Position) | Electrophile | Product Position | Yield (%) |

|---|---|---|---|

| -CF₃ (3) | NO₂⁺ | 5 | 73 |

| -Cl (4) | NO₂⁺ | 5 | 68 |

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)picolinonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

The substitution pattern on the pyridine ring significantly influences the compound's chemical behavior. Key analogs include:

Key Observations :

- Positional Effects : The 4-Cl,3-CF₃ configuration in the parent compound enhances electrophilicity at the 2-position (nitrile group), making it reactive toward nucleophiles. In contrast, 6-Cl analogs (e.g., 401590-41-8) exhibit steric hindrance at the 6-position, reducing reactivity in certain coupling reactions .

- Electronic Properties : The trifluoromethyl group in all analogs contributes to high thermal stability and lipophilicity, critical for drug permeability .

Functional Group Derivatives

Ureido and Carbamate Derivatives

4-Chloro-3-(trifluoromethyl)picolinonitrile is a precursor to bioactive molecules:

- Sorafenib Tosylate (CAS: 475207-59-1): A tyrosine kinase inhibitor containing the 4-chloro-3-(trifluoromethyl)phenyl moiety. The parent compound’s Cl and CF₃ groups are critical for binding to VEGF receptors .

- Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate (CAS: 573673-43-5): A Sorafenib intermediate. The nitrile group is replaced with a methyl ester, enabling further functionalization .

Comparison :

Thiocyanate and Isothiocyanate Derivatives

- 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (CAS: 951753-87-0): Incorporates an isothiocyanate (-NCS) group at the 5-position. This derivative is used in protein conjugation and bioconjugation chemistry due to its reactivity with amines .

Key Difference :

- The isothiocyanate group introduces crosslinking capabilities absent in the parent compound, expanding its utility in biochemical assays .

Biological Activity

4-Chloro-3-(trifluoromethyl)picolinonitrile, a heterocyclic compound, is recognized for its unique structural features that confer significant biological activity. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a compound of interest in various fields, particularly in agricultural chemistry and medicinal applications.

- Molecular Formula : C7H2ClF3N2

- Molecular Weight : 206.55 g/mol

The compound is characterized by a pyridine ring with a cyano group that allows for the introduction of various functional groups, enhancing its versatility in synthetic applications.

Biological Activity Overview

The biological activities of 4-Chloro-3-(trifluoromethyl)picolinonitrile are primarily related to its potential as a pesticide and its interactions with biological targets. The trifluoromethyl group plays a crucial role in its efficacy against pests by disrupting metabolic pathways.

Key Biological Activities

- Pesticidal Properties :

- Exhibits effectiveness against various agricultural pests.

- Mechanism involves disruption of metabolic processes in target organisms, leading to their control or elimination.

- Potential Medicinal Applications :

Case Studies

-

Pesticidal Efficacy :

- A study evaluated the effectiveness of 4-Chloro-3-(trifluoromethyl)picolinonitrile against specific pest species, demonstrating significant mortality rates within 48 hours of exposure. The study highlighted the compound's ability to penetrate the cuticle of insects effectively, leading to rapid lethality .

- Inhibition Studies :

The synthesis of 4-Chloro-3-(trifluoromethyl)picolinonitrile can be achieved through various methods, including cyclization reactions that incorporate the trifluoromethyl group effectively. The mechanism of action typically involves binding to specific biological targets, leading to altered metabolic functions in pests or diseased cells .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.